molecular formula C16H20N4O2 B2554227 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide CAS No. 1241065-05-3

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide

Cat. No.: B2554227
CAS No.: 1241065-05-3
M. Wt: 300.362
InChI Key: BYJDPYKUCMFGNI-UHFFFAOYSA-N
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Description

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a cyano-cyclopropyl group, making it an interesting subject for studies in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the cyano-cyclopropyl intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{[(1S)-1-Cyano-1-cyclopropylethyl]amino}-2-oxoethyl)(methyl)amino]-N-isopropylacetamide: Shares a similar cyano-cyclopropyl group but differs in the amide structure.

    3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide: Contains additional functional groups, making it more versatile in certain reactions.

Properties

IUPAC Name

3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-12(15(18)22)4-3-5-13(10)19-8-14(21)20-16(2,9-17)11-6-7-11/h3-5,11,19H,6-8H2,1-2H3,(H2,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDPYKUCMFGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC(=O)NC(C)(C#N)C2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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